molecular formula C19H22N8O2S B2978587 (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1171069-90-1

(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2978587
CAS No.: 1171069-90-1
M. Wt: 426.5
InChI Key: ZUGDOBXKFMSEAS-UHFFFAOYSA-N
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Description

The compound (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features multiple functional groups, including imidazole, morpholine, triazine, piperazine, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Core: The triazine core can be synthesized via a nucleophilic substitution reaction where cyanuric chloride reacts with morpholine and imidazole under controlled conditions.

    Piperazine Coupling: The triazine intermediate is then coupled with piperazine, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Thiophene Attachment: Finally, the thiophene moiety is introduced through a nucleophilic substitution reaction, where the piperazine-triazine intermediate reacts with a thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole and triazine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and triazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

Medically, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole and triazine rings could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(phenyl)methanone
  • (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Uniqueness

Compared to similar compounds, (4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2S/c28-16(15-2-1-13-30-15)24-5-7-25(8-6-24)17-21-18(26-9-11-29-12-10-26)23-19(22-17)27-4-3-20-14-27/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGDOBXKFMSEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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